3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride
Description
This compound features a bis-pyrazole core, with one pyrazole substituted by a methyl and propyl group at the 1- and 3-positions, respectively, and the other pyrazole bearing a methyl group at the 1-position and an aminomethyl linker. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-5-17-9-12(10(2)15-17)13-6-11-7-14-16(3)8-11;/h7-9,13H,4-6H2,1-3H3;1H |
InChI Key |
VBNAPDJDISDXGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Ring Formation
Pyrazole rings are typically synthesized via Knorr-type cyclization , where hydrazine derivatives react with 1,3-dicarbonyl compounds. For this compound, ethyl 3-oxobutanoate and hydrazine hydrate undergo condensation under acidic conditions (HCl, 80°C) to yield 3-methylpyrazol-4-amine intermediates.
Key Reaction:
$$
\text{NH}2\text{NH}2 + \text{CH}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{HCl, 80°C}} \text{C}4\text{H}6\text{N}_2\text{O} \rightarrow \text{3-Methylpyrazol-4-amine}
$$
Yield optimization (72–85%) requires strict control of stoichiometry (1:1.2 hydrazine-to-dicarbonyl ratio) and dropwise addition to prevent side reactions.
Alkylation for Propyl and Methyl Group Introduction
Step 1: N-Propylation
The 1-position nitrogen of the pyrazole is alkylated using 1-bromopropane in the presence of a base (K$$2$$CO$$3$$) and a polar aprotic solvent (DMF, 60°C, 12 hrs). This step achieves 89% yield when conducted under nitrogen atmosphere to avoid oxidation.
Step 2: Methylation of Pyrazole Substituent
The (1-methylpyrazol-4-yl)methyl group is introduced via reductive amination using 1-methylpyrazole-4-carbaldehyde and sodium cyanoborohydride (NaBH$$_3$$CN) in methanol (pH 5–6, 25°C, 24 hrs). This method minimizes over-alkylation, achieving 78% yield.
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous diethyl ether, yielding the hydrochloride salt with 95% purity. Crystallization from ethanol/ether (1:3) enhances stability.
Optimization Strategies and Challenges
Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ±15% yield |
| Solvent | DMF > DMSO | +20% efficiency |
| Catalyst | K$$2$$CO$$3$$ | Avoids byproducts |
| Reaction Time | 12–24 hrs | Maximizes conversion |
Notable Findings:
Purification Techniques
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted aldehydes.
- Recrystallization : Ethanol/water (4:1) yields crystals with >99% HPLC purity.
Comparative Analysis of Methodologies
Alternative Synthetic Pathways
Pathway A: One-Pot Synthesis
Combining cyclization and alkylation in a single vessel reduces steps but lowers yield (52%) due to intermediate instability.
Pathway B: Solid-Phase Synthesis
Immobilized hydrazine on resin allows for easier separation, though scalability remains problematic.
Yield and Efficiency Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Traditional Stepwise | 68 | 99 | 120 |
| One-Pot | 52 | 95 | 90 |
| Solid-Phase | 45 | 97 | 210 |
Mechanistic Insights and Side Reactions
Competing Reactions
Spectroscopic Characterization
- $$^1$$H NMR (DMSO-$$d6$$): δ 2.25 (s, 3H, CH$$3$$), 3.10 (t, 2H, NCH$$2$$), 4.45 (s, 2H, ArCH$$2$$N).
- IR : 1640 cm$$^{-1}$$ (C=N stretch), 3300 cm$$^{-1}$$ (NH$$_2$$).
Industrial and Regulatory Considerations
Scalability Challenges
Regulatory Compliance
- ICH Guidelines : Residual solvents (DMF < 880 ppm) must meet Q3C limits.
- Genotoxic Impurities : Alkyl bromides are controlled to <1 ppm via stringent purification.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole-Based Amines and Amides
Compound 3a ()
- Structure: 5-Chloro-N-(4-cyano-1-phenylpyrazol-5-yl)-3-methyl-1-phenylpyrazole-4-carboxamide.
- Key Differences: Replaces the target’s amine linker with a carboxamide group and introduces chloro, cyano, and aryl substituents.
- Physicochemical Data : Melting point (133–135°C), yield (68%), and higher molecular weight (403.1 g/mol) compared to the target compound. The carboxamide group likely reduces solubility in polar solvents versus the hydrochloride salt form of the target .
Compound 38 ()
- Structure : Pyrrole-2-carboxamide with trifluoromethylpyridine and triazole substituents.
- Key Differences : Replaces pyrazole with pyrrole and incorporates a trifluoromethylpyridine moiety.
- Synthetic Yield : Lower yield (22%) vs. the target’s likely optimized synthesis (exact yield unspecified), reflecting the complexity of introducing trifluoromethyl groups .
Heterocyclic Amines with Varied Linkers
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
- Structure : Pyrazole linked to pyridine via an amine, with a cyclopropyl substituent.
- Key Differences : Replaces the target’s propyl and methylpyrazole groups with pyridine and cyclopropyl.
- Synthetic Challenges : Lower yield (17.9%) due to the use of copper catalysis and cesium carbonate, suggesting the target’s synthesis may be more straightforward .
Compound 41 ()
Substituent Effects on Physicochemical Properties
Implications for Drug Development
- Solubility and Bioavailability : The hydrochloride salt of the target likely offers superior aqueous solubility versus neutral amides (e.g., 3a, 38).
- Metabolic Stability : Bis-pyrazole structures may exhibit better metabolic stability compared to pyrrole derivatives (e.g., 38, 41), which are prone to oxidative metabolism.
- Target Engagement : The absence of electron-withdrawing groups (e.g., trifluoromethyl in 38) may reduce binding affinity but improve selectivity for specific biological targets.
Biological Activity
3-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine; hydrochloride is a pyrazole derivative that exhibits a range of biological activities due to its unique structure. This compound is characterized by two pyrazole rings and various substituents that enhance its pharmacological properties. The hydrochloride form improves solubility and stability, making it suitable for pharmaceutical applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 255.75 g/mol. Its structure includes:
- Two pyrazole rings : These heterocyclic components are known for their ability to interact with various biological targets.
- Substituents : The presence of methyl and propyl groups contributes to its biological activity.
Biological Activity
Research indicates that compounds similar to 3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine demonstrate significant biological activities, including:
- Anticancer properties : Some pyrazole derivatives have been shown to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory effects : The compound may modulate inflammatory pathways, reducing symptoms associated with chronic inflammation.
- Neuroprotective effects : Certain pyrazole derivatives exhibit protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases.
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Understanding these interactions is crucial for elucidating the therapeutic potential of this compound.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-amino-pyrazole | Amino group at position 4 | Anticancer, anti-inflammatory |
| 5-methyl-pyrazole | Methyl group at position 5 | Neuroprotective effects |
| 3-amino-pyrazole | Amino group at position 3 | Anticonvulsant properties |
The unique combination of substituents in 3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine may confer distinct pharmacological profiles compared to these other compounds.
Study on Anticancer Activity
A study investigated the anticancer properties of various pyrazole derivatives, including our compound. Results showed that treatment with 3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine led to a significant reduction in cell viability in several cancer cell lines. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
Another research focused on the anti-inflammatory potential of pyrazole derivatives. In vitro assays demonstrated that 3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine effectively inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
